4-[2-(Dimethylamino)ethoxy]aniline
Overview
Description
“4-[2-(Dimethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 . This indicates that the molecule consists of a dimethylamino group and an ethoxy group attached to an aniline group .Physical and Chemical Properties Analysis
This compound has a melting point of 54-56°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 300.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 54.8±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 172.5±3.0 cm3 .Scientific Research Applications
Chromogenic Chemosensors
A novel strategy utilizes compounds including 4-(N,N-dimethylamine)-N-(2,4-dinitrobenzylidene)aniline as chromogenic chemosensors, particularly effective for detecting cyanide. These chemosensors exhibit a color change solely in the presence of cyanide, indicating their potential in environmental and safety applications (Heying et al., 2015).
Nonlinear Optical Materials
4-[2-(Dimethylamino)ethoxy]aniline derivatives have been explored in the synthesis of hyperbranched polymers for nonlinear optics. These polymers exhibit desirable properties like good solubility in polar organic solvents and stable glass transition temperatures, making them suitable for applications in photonics and telecommunications (Zhang et al., 1997).
Molecular Structure Analysis
Studies on compounds such as 2'-Hydroxy-4"-dimethylaminochalcone, which are structurally related to this compound, reveal insights into molecular planarity and the effects of substituent groups on molecular structures. These findings are crucial in the design and synthesis of new organic compounds with specific electronic and optical properties (Liu et al., 2002).
Reaction Selectivity Studies
The reactivity and selectivity of aniline derivatives, including those related to this compound, have been investigated to understand their behavior in organic synthesis. This research provides valuable information for designing efficient synthetic routes for various organic compounds (Tripathi et al., 2017).
Liquid Crystal Research
Compounds with this compound moieties have been studied in the context of liquid crystal formation. These studies focus on understanding the molecular interactions and phase behaviors essential for developing new liquid crystal materials for displays and other optical applications (Araya & Matsunaga, 1980).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCVQPGAXZNTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424467 | |
Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62345-76-0 | |
Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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